4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Description
This compound features a hydrazone linkage connecting a 4-(pentyloxy)benzaldehyde moiety to a 3-(4-ethoxyphenyl)-5-sulfanyl-1,2,4-triazole core. Its synthesis likely involves condensation of 4-(pentyloxy)benzaldehyde with a pre-formed triazole hydrazine derivative under acidic reflux conditions, similar to methods described for related compounds .
Properties
CAS No. |
624724-43-2 |
|---|---|
Molecular Formula |
C22H27N5O2S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-pentoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H27N5O2S/c1-3-5-6-15-29-20-11-7-17(8-12-20)16-23-26-27-21(24-25-22(27)30)18-9-13-19(14-10-18)28-4-2/h7-14,16,26H,3-6,15H2,1-2H3,(H,25,30)/b23-16+ |
InChI Key |
PVKFYGAYKQBFDD-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxybenzaldehyde
A widely adopted method involves reacting 4-hydroxybenzaldehyde with 1-bromopentane in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves 85–92% yield. The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the alkyl halide.
Reaction Conditions :
-
Solvent: Anhydrous DMF
-
Base: K₂CO₃ (2.5 equiv)
-
Temperature: 90°C
-
Time: 18 hours
Post-reaction, the mixture is cooled, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield colorless crystals.
Preparation of 3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine
The triazole-thione precursor is synthesized in two stages:
Synthesis of 4-Ethoxyphenyl Thiosemicarbazide
4-Ethoxybenzaldehyde is condensed with thiosemicarbazide in ethanol under acidic conditions (HCl, pH 3–4) at 60°C for 6 hours. The product precipitates as a white solid (yield: 78–85%).
Cyclization to Triazole-Thione
The thiosemicarbazide undergoes cyclization in 2N NaOH at 100°C for 4 hours, forming 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine (yield: 70–75%). The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/methanol, 3:1).
Hydrazone Formation via Condensation
The final step involves coupling 4-(pentyloxy)benzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine under acid catalysis.
Solution-Based Condensation
A mixture of equimolar aldehyde and triazole-thione amine in ethanol, catalyzed by glacial acetic acid (5 mol%), is refluxed for 8–12 hours. The reaction progress is tracked via HPLC (C18 column, acetonitrile/water, 70:30).
Optimized Conditions :
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Acetic acid (5 mol%)
-
Temperature: 78°C (reflux)
-
Time: 10 hours
Post-reaction, the mixture is cooled to 0°C, inducing crystallization. The product is filtered, washed with cold ethanol, and dried under vacuum (yield: 65–72%).
Mechanochemical and Solid-State Alternatives
Mechanochemical Synthesis
Ball-milling 4-(pentyloxy)benzaldehyde and the triazole-thione amine with silica gel as a grinding auxiliary for 2 hours achieves 60–68% yield. This solvent-free method reduces waste but requires longer reaction times.
Vapor-Mediated Assembly
Exposing the triazole-thione amine to 4-(pentyloxy)benzaldehyde vapors in a sealed desiccator at 25°C for 72 hours yields the hydrazone (55–60%). This method is suitable for heat-sensitive substrates.
Characterization and Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈N₆O₂S |
| Molecular Weight | 448.56 g/mol |
| Melting Point | 182–184°C |
| IR (KBr, cm⁻¹) | 3250 (N–H), 1660 (C=O), 1590 (C=N) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H, NH), 8.42 (s, 1H, CH=N), |
| 7.82–6.85 (m, 8H, Ar–H), 4.12–1.25 (m, 14H) |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Several studies have indicated that hydrazones exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(Pentyloxy)benzaldehyde hydrazone have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Research has demonstrated that triazole-containing compounds possess anticancer activity. The incorporation of the triazole ring in this hydrazone may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- CNS Activity : Some derivatives have been evaluated for their central nervous system (CNS) effects, showing potential in treating disorders like anxiety and depression .
Agricultural Chemistry
- Pesticidal Activity : Compounds with similar structures have been explored for their pesticidal properties. The hydrazone derivatives can act as effective agents against agricultural pests, providing a sustainable approach to pest management .
Material Science
- Polymer Synthesis : The unique chemical structure allows for the incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties. These materials can be utilized in coatings and composites .
- Dye Sensitization : The compound's chromophoric properties make it suitable for applications in dye-sensitized solar cells (DSSCs), where it can improve light absorption and energy conversion efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfanyl and triazolyl groups in the molecule play a crucial role in its biological activity, potentially interacting with thiol groups in proteins and enzymes.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key structural analogs (Table 1) differ in substituents on the benzaldehyde and triazole moieties, influencing physicochemical and biological properties:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Alkoxy Chain Length : The pentyloxy group in the target compound confers higher lipophilicity compared to shorter chains (e.g., ethoxy, methoxy), likely enhancing blood-brain barrier penetration for anticonvulsant efficacy .
- Electron-Withdrawing Groups : Chloro substituents (e.g., 624724-94-3) may reduce electron density on the triazole ring, altering binding interactions or metabolic stability .
Physicochemical Properties
- Solubility : Polar groups (e.g., 2,4-dimethoxy in 624724-87-4) improve aqueous solubility compared to the pentyloxy analog .
Biological Activity
Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound is characterized by a thiazolo-pyrimidine backbone with substituents that enhance its biological activity. The presence of the methoxycarbonyl and nitro groups is particularly significant for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays using various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. For instance, a study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
| HeLa | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of experiments against both Gram-positive and Gram-negative bacteria, it demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups, suggesting that it may inhibit inflammatory mediators .
The biological effects of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate are attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It is hypothesized to inhibit key enzymes related to cancer cell proliferation and inflammation.
Case Studies
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer showed promising results when treated with this compound as part of a combination therapy regimen. Patients exhibited improved outcomes with reduced tumor sizes after several cycles of treatment .
- Infection Control : In a comparative study on wound infections caused by resistant bacterial strains, the compound was effective in reducing infection rates when used topically alongside standard antibiotic treatments .
Q & A
What is the standard synthetic route for preparing 4-(pentyloxy)benzaldehyde hydrazone derivatives, and how can reaction conditions be optimized?
Basic Research Question
The compound is synthesized via a condensation reaction between 4-(pentyloxy)benzaldehyde and a triazole-bearing hydrazine derivative. A typical protocol involves:
- Dissolving 0.001 mol of the triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst .
- Refluxing with 0.001 mol of substituted benzaldehyde (e.g., 4-ethoxybenzaldehyde) for 4 hours under anhydrous conditions .
- Purification via solvent evaporation under reduced pressure and filtration .
Optimization Tips : Adjusting the molar ratio of reactants, varying reflux time (2–6 hours), or using alternative solvents (e.g., DMF) may improve yield .
Which spectroscopic and computational methods are critical for characterizing this hydrazone-triazole hybrid?
Basic Research Question
Key techniques include:
- FT-IR : Confirmation of hydrazone (–NH–N=CH–) and sulfanyl (–SH) groups via stretching frequencies at ~3200 cm⁻¹ (N–H) and 2550 cm⁻¹ (S–H) .
- NMR : H NMR for aromatic proton environments (δ 7.5–8.5 ppm for benzaldehyde; δ 8.0–8.5 ppm for triazole protons) and C NMR for carbonyl (δ ~160 ppm) and triazole carbons .
- XRD : Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding interactions (e.g., CCDC-1441403 deposition code) .
- DFT Calculations : Predicting electronic properties (e.g., HOMO-LUMO gaps) and validating experimental data .
How can researchers resolve contradictions between experimental and computational data for this compound?
Advanced Research Question
Discrepancies often arise in bond lengths, angles, or electronic properties. Strategies include:
- Cross-Validation : Compare XRD-derived bond lengths with DFT-optimized geometries .
- Solvent Effects : Re-run computational models incorporating solvent parameters (e.g., ethanol polarity) to match experimental conditions .
- Error Analysis : Assess instrumentation limitations (e.g., NMR resolution) or approximations in computational methods (e.g., basis set selection) .
What are the challenges in assessing the biological activity of this compound, and how can they be addressed?
Advanced Research Question
Key challenges include solubility, stability, and target specificity. Methodological solutions:
- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or derivatization (e.g., sulfonate salts) .
- Stability Studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like FAAH (fatty acid amide hydrolase) .
How can unintended byproducts during synthesis be identified and minimized?
Advanced Research Question
Common byproducts include oxidized sulfanyl groups (e.g., sulfoxides) or unreacted intermediates. Mitigation approaches:
- TLC Monitoring : Track reaction progress using silica-gel plates (ethyl acetate/hexane eluent) .
- LC-MS Analysis : Identify byproducts via high-resolution mass spectrometry .
- Condition Tuning : Reduce oxidation by conducting reactions under nitrogen atmosphere or adding antioxidants (e.g., BHT) .
What strategies are effective for functionalizing the triazole ring to enhance physicochemical properties?
Advanced Research Question
Functionalization methods include:
- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the triazole C-5 position using NCS or NBS .
- Nucleophilic Addition : Attach alkyl/aryl groups via Suzuki-Miyaura coupling (e.g., Pd-catalyzed cross-coupling) .
- Reduction : Convert the sulfanyl (–SH) group to thiolate (–S⁻) for improved solubility using NaBH₄ .
How does the electronic nature of substituents on the benzaldehyde moiety influence reactivity?
Advanced Research Question
Electron-withdrawing groups (e.g., –NO₂, –CF₃) decrease hydrazone formation rates due to reduced aldehyde electrophilicity, while electron-donating groups (e.g., –OCH₃, –C₅H₁₁O) enhance reactivity. This is validated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
